molecular formula C20H19ClN2O4 B2496375 2-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953016-38-1

2-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2496375
CAS No.: 953016-38-1
M. Wt: 386.83
InChI Key: QXOYKZCBSIRCIU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a central acetamide scaffold substituted with a 4-chlorophenyl group and a 5-(3,4-dimethoxyphenyl)isoxazole methyl moiety. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties, such as solubility and bioavailability, as well as its biological interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-8-5-14(10-19(17)26-2)18-11-16(23-27-18)12-22-20(24)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOYKZCBSIRCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic derivative of isoxazole and acetamide, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O3C_{16}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 319.78 g/mol. The structure features a chlorophenyl group and a methoxyphenyl-substituted isoxazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H18ClN3O3C_{16}H_{18}ClN_{3}O_{3}
Molecular Weight319.78 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP2.5

Antimicrobial Effects

Research indicates that derivatives of chlorophenyl acetamides exhibit significant antimicrobial properties. A study demonstrated that compounds similar to This compound showed inhibitory effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 μg/mL to higher concentrations depending on the specific bacterial strain tested .

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound has been investigated in various models. It was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for inflammatory responses .

Neuroprotective Effects

In vivo studies have shown that compounds with similar structures can protect dopaminergic neurons from neurotoxic damage induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a common model for Parkinson's disease. The neuroprotective effects were attributed to the reduction of glial activation and inflammatory cytokine release .

Case Study 1: Neuroinflammation Model

A recent study focused on the neuroprotective effects of a related compound in a model of Parkinson's disease. The compound significantly reduced behavioral deficits and protected against neuronal loss by modulating inflammatory pathways .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of chlorophenyl derivatives against fungal pathogens. The results indicated that these compounds could serve as potential antifungal agents due to their ability to inhibit fungal growth effectively .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Heterocyclic Component Reference
Target Compound Acetamide 4-Chlorophenyl, 5-(3,4-dimethoxyphenyl)isoxazole Isoxazole
Compound 6m () Acetamide 4-Chlorophenyl, naphthalen-1-yloxy-methyl triazole 1,2,3-Triazole
Compound (I) () Acetamide 3,4-Dichlorophenyl, 1,5-dimethylpyrazol-4-yl Pyrazole
Sulfamethoxazole Derivative () Acetamide Chloroacetamido, 5-methylisoxazole Isoxazole

Key Observations :

  • The target compound and Compound 6m both feature a 4-chlorophenyl group but differ in heterocyclic components (isoxazole vs. triazole). Triazole-containing analogs often exhibit enhanced metabolic stability due to stronger hydrogen-bonding interactions .
  • Compared to Compound (I) (), which has a pyrazole ring and dichlorophenyl group, the target compound’s isoxazole and dimethoxyphenyl substituents may confer distinct electronic properties. The 3,4-dimethoxy groups could improve solubility in polar solvents, as seen in related systems .

Key Observations :

  • The target compound lacks explicit biological data but shares structural motifs with antimicrobial agents.
  • Compound 6m and Compound (I) demonstrate how halogenation (Cl) and heterocycles (triazole/pyrazole) correlate with antimicrobial efficacy. The target compound’s isoxazole ring may offer similar π-π stacking opportunities in enzyme binding .

Key Observations :

  • The target compound likely shares synthetic steps with Compound (I) , such as carbodiimide-assisted amide bond formation. However, its isoxazole-methyl group may require additional steps (e.g., cyclization) .

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